2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9568355
InChI: InChI=1S/C15H14FN3O/c1-9-6-13-12(14(20)7-9)8-17-15(19-13)18-11-4-2-10(16)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,17,18,19)
SMILES: CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)F
Molecular Formula: C15H14FN3O
Molecular Weight: 271.29 g/mol

2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC9568355

Molecular Formula: C15H14FN3O

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one -

Specification

Molecular Formula C15H14FN3O
Molecular Weight 271.29 g/mol
IUPAC Name 2-(4-fluoroanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Standard InChI InChI=1S/C15H14FN3O/c1-9-6-13-12(14(20)7-9)8-17-15(19-13)18-11-4-2-10(16)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,17,18,19)
Standard InChI Key RNPRKYWGEVJQMP-UHFFFAOYSA-N
SMILES CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)F
Canonical SMILES CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)F

Introduction

Structural Overview

The chemical structure of 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one includes:

  • A quinazolinone core: This bicyclic structure consists of a fused benzene and pyrimidine ring.

  • A 4-fluorophenyl group attached via an amino linkage at position 2.

  • A methyl group at position 7.

  • A ketone functional group at position 5.

Synthesis

The synthesis of quinazolinone derivatives typically involves condensation reactions between anthranilic acid derivatives and amides or nitriles. For 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one, a plausible synthetic route includes:

  • Starting Materials: Anthranilic acid derivatives and 4-fluoroaniline.

  • Reaction Conditions: Cyclization under acidic or basic conditions to form the quinazolinone scaffold.

  • Functionalization: Introduction of the methyl group at position 7 through alkylation.

Biological Significance

Quinazolinones and their derivatives are known for their versatile bioactivity. The specific functional groups in 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one suggest potential applications in the following areas:

Anticancer Activity

Quinazoline-based compounds have shown efficacy as tyrosine kinase inhibitors (e.g., EGFR inhibitors). The incorporation of a fluorophenyl group enhances binding affinity to cancer-related targets like EGFR.

Antimicrobial Potential

The presence of fluorine in aromatic systems has been linked to improved antimicrobial activity due to enhanced lipophilicity and cell membrane penetration.

Anti-inflammatory Effects

Quinazolinones have demonstrated inhibition of enzymes like cyclooxygenase (COX), making them candidates for anti-inflammatory drugs.

Analytical Data

To confirm the identity and purity of the compound, standard analytical techniques are employed:

Spectroscopic Data:

TechniqueExpected Results
NMR (1H and 13C)Signals corresponding to aromatic protons, CH3 group, and NH linkage.
Mass SpectrometryMolecular ion peak at ~256 m/z (M+).
IR SpectroscopyPeaks for NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹).

Crystallographic Data:

X-ray diffraction studies can reveal specific bond angles and dihedral angles within the molecule.

Research Findings

While no direct studies on this specific compound are cited in the provided sources, related quinazolinones have shown promising results:

  • Anticancer Activity: Quinazoline derivatives are effective against various cancer cell lines due to their kinase inhibition properties .

  • Antimicrobial Efficacy: Compounds with similar scaffolds exhibit activity against Gram-positive and Gram-negative bacteria .

  • Structure-Activity Relationship (SAR): The addition of electron-withdrawing groups like fluorine enhances biological activity by improving molecular stability and target binding affinity .

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